Product packaging for Buxenone(Cat. No.:CAS No. 1053-21-0)

Buxenone

Cat. No.: B578944
CAS No.: 1053-21-0
M. Wt: 369.593
InChI Key: YYXCNUVITXXGGX-PYVOAAPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Buxus Species as Prominent Sources of Bioactive Specialized Metabolites

Buxus species, such as Buxus sempervirens, B. papillosa, B. microphylla, B. hildebrandtii, and B. hyrcana, have been extensively studied for their chemical constituents. researchgate.net These plants have a history of use in traditional medicine for various ailments, including fatigue, rheumatism, malaria, depression, and skin infections. researchgate.net Phytochemical investigations have led to the isolation and characterization of over 200 steroidal alkaloids from different Buxus species. researchgate.netresearchgate.net These alkaloids are considered major bioactive agents from Buxus and have demonstrated a range of activities. researchgate.netresearchgate.net

Overview of Steroidal Alkaloids as a Significant Class in Natural Products Chemistry

Steroidal alkaloids represent an important class of natural products characterized by a steroid skeleton incorporating one or two nitrogen atoms. nih.govd-nb.inforesearchgate.net These compounds are found in various plant families, including Buxaceae, Solanaceae, Liliaceae, and Apocynaceae, as well as in some marine organisms and amphibians. nih.govd-nb.inforesearchgate.netnih.gov Their unique structural combination of steroidal and alkaloid moieties imparts a diverse spectrum of biological activities. nih.govresearchgate.net Steroidal alkaloids have garnered significant attention in natural products chemistry and medicinal chemistry due to their potential pharmacological effects. nih.govfrontiersin.org

Chemical Classification and Stereoisomeric Variants of Buxenone (E-Buxenone and Z-Buxenone)

This compound is classified as a steroidal alkaloid. Its molecular formula is C₂₅H₃₉NO. nih.gov A key structural feature of this compound is the presence of a double bond, which allows for the existence of stereoisomers, specifically E-Buxenone and Z-Buxenone. nih.govresearchgate.netthieme-connect.de These isomers differ in the spatial arrangement of substituents around the double bond. E- and Z-Buxenone have been isolated from Buxus species, including Buxus hyrcana and Buxus sempervirens. nih.govresearchgate.netthieme-connect.dephcogrev.comresearchgate.netbac-lac.gc.ca The geometry of these isomers can be determined by analyzing the chemical shifts of specific protons in their NMR spectra. researchgate.net

IsomerSource Plant(s)
E-BuxenoneBuxus hyrcana, Buxus sempervirens nih.govresearchgate.netthieme-connect.dephcogrev.comresearchgate.netbac-lac.gc.ca
Z-BuxenoneBuxus hyrcana, Buxus sempervirens nih.govresearchgate.netthieme-connect.deresearchgate.netbac-lac.gc.ca

Historical Perspective on the Investigation of this compound and Related Alkaloids

The investigation of Buxus alkaloids has a history spanning several decades. researchgate.net Early studies on Buxus sempervirens in the early 1600s recognized its potential medicinal uses. wikipedia.orgwikipedia.org The isolation of a bitter alkaloid named "buxine" was reported in earlier investigations. henriettes-herb.com Later research in the late 1980s focused on isolating new steroidal alkaloids from Buxus sempervirens, leading to the proposal of a new nomenclature system for Buxus alkaloids based on the buxane nucleus. wikipedia.org The isolation and characterization of (-)-(Z)-buxenone as a new steroidal alkaloid, alongside its known isomer (-)-(E)-buxenone, from Buxus sempervirens of Turkish origin were reported in the late 1980s. nih.govresearchgate.netthieme-connect.deresearchgate.net The possibility that compounds like E- and Z-Buxenone could be natural alkaloids or artifacts of the isolation procedure through β-elimination of analogous compounds has been considered in the literature. researchgate.net Research continues to explore the diverse alkaloid profiles within the Buxus genus and their potential bioactivities. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO B578944 Buxenone CAS No. 1053-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO/c1-7-16-17(27)14-23(5)19-9-8-18-21(2,3)20(26-6)10-11-24(18)15-25(19,24)13-12-22(16,23)4/h7,18-20,26H,8-15H2,1-6H3/b16-7+/t18-,19-,20-,22+,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXCNUVITXXGGX-PYVOAAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Purification, and Advanced Structural Elucidation of Buxenone Isomers

Methodologies for Extraction and Isolation from Buxus Species

The initial stage of obtaining Buxenone involves extracting the target compounds from the plant biomass of Buxus species researchgate.netnoah.nrwontosight.aigoogle.comgilson.comnist.gov. This typically focuses on the leaves and sometimes other parts of the plant researchgate.netresearchgate.netchemicalpapers.com.

Optimized Solvent-Based Extraction Protocols from Plant Biomass

Solvent-based extraction is a fundamental step in isolating alkaloids from Buxus species. A common approach involves using alcoholic or hydroalcoholic solutions, often acidified to facilitate the extraction of alkaloids which are basic in nature researchgate.netgoogle.comchemicalpapers.com. For instance, a hydromethanolic solution (50:50 v/v) containing 5% acetic acid has been used for the extraction of total alkaloids from Buxus sempervirens google.com. Multiple successive extractions are typically performed to maximize the recovery of compounds from the plant material google.com. After extraction, the organic solvent is often removed under reduced pressure, leaving an acidic aqueous solution of the bases chemicalpapers.com. This aqueous solution can then be subjected to further processing, such as extraction at different pH values, to separate different alkaloid fractions researchgate.netchemicalpapers.com. For example, crude alkaloids have been isolated from concentrated alcoholic extracts of B. sempervirens leaves by extraction at varying pH values researchgate.net. Fractions obtained at specific pH ranges, such as pH 3.5-5.0, are combined for further purification researchgate.net. Dichloromethane is also mentioned as a solvent used for extracting liberated bases from aqueous solutions after adjusting the pH with ammonia (B1221849) noah.nrwgoogle.com.

Advanced Chromatographic Separation Techniques for this compound Purification

Following the initial extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract researchgate.netnoah.nrwgoogle.comgilson.com.

Column Chromatography Applications

Column chromatography is a widely used technique for the separation and purification of natural products, including alkaloids from Buxus species researchgate.netnoah.nrwgoogle.comresearchgate.net. It involves a stationary solid phase, such as silica (B1680970) gel or alumina, that adsorbs and separates compounds based on their differential affinities as a mobile liquid phase passes through the column researchgate.net. Different solvent compositions are used as the mobile phase, tailored to the nature of the compounds being separated researchgate.net. For the purification of Buxus alkaloids, silica gel column chromatography has been employed researchgate.netgoogle.com. Elution is carried out using solvent mixtures, with the composition gradually changed to elute different compounds researchgate.netgoogle.com. For example, elution with dichloromethane-methanol mixtures with increasing methanol (B129727) content has been reported google.com. Open column chromatography, involving successive separations, is a common application google.com.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique utilized for both analytical purposes (identifying and quantifying components) and preparative separations (isolating larger quantities of compounds) uhplcs.com. HPLC offers high resolution and is suitable for separating complex mixtures uhplcs.com. It relies on the differential interaction between sample components and a stationary phase within a column as the mobile phase carries the sample through uhplcs.com. Preparative HPLC is becoming increasingly established as an efficient option for purifying compounds chromatographyonline.com. While reversed-phase HPLC is widely used, normal-phase HPLC can also be valuable chromatographyonline.com. For the purification of Buxus alkaloids, including this compound, preparative HPLC has been employed as part of comprehensive isolation schemes noah.nrw. Analytical HPLC is also used to monitor the separation process and assess the purity of fractions gilson.com.

Comprehensive Spectroscopic Techniques for Structural Characterization of this compound

Once isolated and purified, the structure of this compound is determined using a combination of spectroscopic techniques researchgate.netontosight.aigoogle.comnist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Carbon Skeleton and Functional Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and functional groups researchgate.netrsc.orgresearchgate.netweebly.com. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial in this process researchgate.netrsc.orgresearchgate.netweebly.com.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule, their chemical environment, and their connectivity based on spin-spin coupling patterns researchgate.netweebly.com. ¹³C NMR spectroscopy reveals the different types of carbon atoms present researchgate.netweebly.com.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms and confirming the carbon skeleton and the positions of functional groups researchgate.netrsc.orgresearchgate.netweebly.com. COSY helps identify coupled protons researchgate.netweebly.com. HSQC correlates protons with the carbons to which they are directly attached researchgate.netresearchgate.netweebly.com. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for piecing together the molecular structure researchgate.netresearchgate.net.

The spectral data obtained from these NMR experiments, including chemical shifts, coupling constants, and correlation patterns, are analyzed to construct the complete structure of this compound and its isomers researchgate.netresearchgate.netrsc.orgresearchgate.netweebly.com. For example, the UV spectrum of (-)-(Z)-buxenone shows a maximum at 242 nm, characteristic of an α,β-unsaturated ketone, while the IR spectrum displays peaks corresponding to the α,β-unsaturated cyclopentanone (B42830) moiety and the N-H group researchgate.net. Comparison of the spectral data with known compounds or theoretical calculations aids in confirming the assigned structure researchgate.netrsc.org.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of this compound and its isomers. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can differentiate between compounds with very similar nominal masses, providing a definitive molecular formula. acs.orgcjnmcpu.comslideshare.net For this compound, the molecular formula has been determined to be C₂₅H₃₉NO. nih.gov The precise mass obtained from HRMS allows for the calculation of possible elemental compositions, and in conjunction with other spectroscopic data, confirms the molecular formula.

Infrared (IR) Spectroscopy for Identification of Key Functional Moieties (e.g., Carbonyl, N-H)

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. By analyzing the absorption of infrared light by the molecule, characteristic vibrational frequencies corresponding to specific bonds can be observed. For this compound, which is a steroidal alkaloid containing a ketone and an amine group, IR spectroscopy is used to identify the presence of carbonyl (C=O) and N-H stretching vibrations. researchgate.net For instance, the IR spectrum of (-)-(Z)-buxenone shows peaks at 1705 and 1632 cm⁻¹, characteristic of an α,β-unsaturated cyclopentanone, and a peak at 3600 cm⁻¹, indicative of an N-H group. researchgate.net These specific absorption bands provide crucial information about the functional moieties within the this compound structure.

Here is a representative data table showing characteristic IR absorption bands for relevant functional groups found in compounds like this compound:

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Carbonyl (C=O), Ketone~1715 (aliphatic), 1685-1666 (α,β-unsaturated) libretexts.org
N-H (amine)~3300-3500 (stretching) researchgate.net
C=C (alkene)~1600-1680 (stretching) researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophores present in this compound, particularly the α,β-unsaturated ketone system. Chromophores are structural features that absorb light in the UV-Vis region of the electromagnetic spectrum. The UV spectrum of (-)-(Z)-buxenone shows a maximum absorbance at 242 nm, which is characteristic of an α,β-unsaturated ketone. researchgate.net This absorption provides evidence for the presence of the conjugated system involving the carbonyl group and the double bond in the molecule.

Here is a data point from research findings regarding the UV-Vis spectrum of Z-Buxenone:

CompoundUV-Vis Absorption Maximum (λmax)
(-)-(Z)-Buxenone242 nm researchgate.net

Stereochemical Assignment and Conformational Analysis of E-Buxenone and Z-Buxenone

This compound exists as E and Z geometrical isomers due to the presence of a double bond. researchgate.netlibretexts.org The assignment of stereochemistry and the analysis of their conformations are critical for understanding their three-dimensional structures.

Spectroscopic Approaches to Determine Geometrical Isomerism

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the geometrical isomerism of compounds like this compound. Differences in the chemical shifts and coupling constants of protons and carbons near the double bond can distinguish between the E and Z configurations. researchgate.net For example, in the case of this compound isomers, the chemical shifts of the vinylic protons and the methyl groups attached to the double bond are influenced by the anisotropy of the carbonyl group, leading to distinct signals for the E and Z isomers in their ¹H NMR spectra. researchgate.net In (E)-buxenone, the vinylic proton at C-20 is shifted downfield relative to the (Z)-isomer due to the proximity of the carbonyl group, while the C-21 methyl group is shifted upfield. researchgate.net Conversely, in (Z)-buxenone, the vinylic proton is shifted upfield, and the C-21 methyl group is shifted downfield compared to the E-isomer. researchgate.net This difference in chemical shifts allows for the assignment of the E and Z configurations.

X-ray Crystallography (if available for this compound or close analogs)

Biosynthetic Pathways and Precursors of Buxenone

Identification of Cycloartenol (B190886) as a Central Triterpenoid (B12794562) Precursor for Buxus Alkaloids

Cycloartenol, a pentacyclic triterpene alcohol, is recognized as an obligatory intermediate in the biosynthesis of sterols in higher plants and algae. ias.ac.in It has also been strongly implicated as the primary biosynthetic precursor for steroidal alkaloids, including those found in the Buxus genus. ias.ac.inresearchgate.netumanitoba.cawikipedia.org The structural correlation between cycloartenol and the pregnane-type framework of Buxus alkaloids suggests a biogenetic link, involving catabolic processes and the incorporation of nitrogen. ias.ac.in Studies have indicated that Buxus alkaloids are biosynthetically considered degraded triterpenoid alkaloids based on a cycloartenol skeleton with a degraded C-20 side chain. researchgate.netresearchgate.net

Enzymatic Transformations Involved in the Conversion of Cycloartenol to Buxenone Scaffold

The conversion of cycloartenol to the this compound scaffold involves a series of enzymatic steps, including steroidal rearrangements, modifications, and the crucial incorporation of nitrogen atoms. ias.ac.inresearchgate.netscispace.com While the precise enzymatic cascade leading specifically to this compound is not fully elucidated in the provided search results, the general transformations involved in the biosynthesis of Buxus alkaloids from cycloartenol have been explored.

Steroidal Rearrangements and Modifications

The biosynthesis of Buxus alkaloids from cycloartenol is thought to involve oxidative cleavage of the C-20 side chain of cycloartenol, leading to 20-ketosteroids. hec.gov.pk Further oxidation of the C-3 hydroxyl group can result in 3,20-diketosteroids. hec.gov.pk These mono- and diketosteroids are considered potential biogenetic precursors for a significant portion of Buxus alkaloids. hec.gov.pk Many of the structural variations observed in Buxus alkaloids may arise from the opening of the cyclopropane (B1198618) ring characteristic of cycloartenol. hec.gov.pk For instance, a possible pathway for the generation of the 9(10→19) abeo diene system, found in some Buxus alkaloids, has been proposed to occur via a fragmentation process. umanitoba.cahec.gov.pk

Mechanisms of Nitrogen Atom Incorporation into the Core Skeleton

Steroidal alkaloids are primarily synthesized through the inclusion of one or two nitrogen atoms into a preformed triterpenoid-steroidal pregnane-type structure. researchgate.net While the specific mechanisms for nitrogen incorporation into this compound are not detailed, the presence of amino groups at positions C-3 and/or C-20 is a common feature in Buxus alkaloids. researchgate.net Reductive amination of mono- or diketo-steroids, derived from cycloartenol, is considered a plausible mechanism for the introduction of nitrogen into the steroid skeleton. hec.gov.pk The isolation of various amino-steroids, such as diaminosteroids, 20-amino-3-keto steroids, and 3-amino-20 keto steroids, from Buxus plants supports this view. hec.gov.pk

Comparative Analysis of this compound Biosynthesis within the Broader Buxus Alkaloid Family

This compound is one of over 200 steroidal alkaloids isolated and identified from Buxus species. researchgate.netresearchgate.net These alkaloids share a common biosynthetic origin from cycloartenol and exhibit structural variations primarily in the degradation of the C-20 side chain and the position and nature of nitrogen-containing substituents. researchgate.netresearchgate.net While a detailed comparative analysis of the specific biosynthetic route to this compound versus other Buxus alkaloids is not extensively described in the provided texts, it is understood that differential enzymatic activities acting on common intermediates likely lead to the diverse array of structures observed within this family. The presence of a degraded C-20 side chain and nitrogen at C-3 and/or C-20 are defining features of Buxus alkaloids derived from the cycloartenol skeleton. researchgate.net

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

Genetic and genomic approaches are increasingly being employed to understand the biosynthesis of secondary metabolites, including alkaloids, in plants. researchgate.netsciencereviews.infonih.gov Transcriptome analysis has been utilized to identify genes related to steroidal alkaloid biosynthesis in Fritillaria anhuiensis, providing insights into the pathway for peimine (B17214) biosynthesis. researchgate.net While specific studies on the genetic and genomic basis of this compound biosynthesis are not detailed, the identification of unigenes related to steroid and terpenoid backbone biosynthesis pathways in F. anhuiensis suggests that similar approaches could be applied to Buxus species to identify the genes encoding the enzymes involved in this compound production. researchgate.net The clustering of genes involved in specialized metabolite biosynthesis is a common phenomenon in plants and microbes, and investigating these gene clusters in Buxus could help elucidate the enzymatic steps and regulatory mechanisms governing this compound biosynthesis. sciencereviews.infonih.gov

Chemical Synthesis and Derivatization Strategies for Buxenone and Its Analogs

Total Synthesis Approaches to the Core Steroidal Alkaloid Structure Relevant to Buxenone

The core steroidal alkaloid structure found in this compound and related compounds is believed to originate biosynthetically from cycloartenol (B190886), a pentacyclic triterpene alcohol ias.ac.inwikipedia.org. This biogenetic link suggests cycloartenol as a potential starting material or inspiration for total synthesis strategies aimed at constructing the fundamental skeleton of these alkaloids. While the isolation of Buxus alkaloids from natural sources is a common practice, synthetic efforts have explored routes to mimic the proposed biosynthetic pathways or develop entirely novel approaches to access the complex steroidal framework wikipedia.org.

Total synthesis of complex natural products, including steroidal alkaloids, often involves sophisticated strategies to assemble the polycyclic ring system and introduce specific functional groups and stereocenters with high precision nih.govnih.govbeilstein-journals.orgnih.gov. Approaches to related steroidal alkaloids, such as C-nor D-homo steroidal alkaloids like heilonine and cyclopamine, have utilized methodologies such as C-H functionalization for forming key carbon-carbon bonds and stereocenters, as well as various coupling reactions to connect different molecular fragments nih.gov. These examples from the broader field of steroidal alkaloid total synthesis highlight the types of reactions and strategies that could be adapted or developed for the total synthesis of the this compound core.

Developing efficient total synthesis routes often requires overcoming challenges related to the density of functional groups and stereocenters in these molecules beilstein-journals.org. Research in this area contributes not only to accessing the natural products themselves but also to the development of new synthetic methodologies beilstein-journals.org.

Semi-Synthetic Methodologies for this compound and its Derivatives from Natural Precursors

Given the natural abundance of Buxus alkaloids in various Buxus species, semi-synthetic approaches starting from isolated natural precursors are a practical and widely explored avenue for obtaining this compound and its derivatives wikipedia.orgresearchgate.netbac-lac.gc.caresearchgate.net. Plants like Buxus sempervirens and Buxus hyrcana have been identified as rich sources of these steroidal alkaloids, providing a pool of complex scaffolds for chemical modification researchgate.netbac-lac.gc.caresearchgate.net.

Semi-synthesis involves the chemical transformation of a naturally occurring compound into a desired product. This can include structural modifications, functional group interconversions, and the introduction of new substituents. For Buxus alkaloids, semi-synthetic methodologies allow for the generation of a wider range of analogs with potentially altered or improved biological activities compared to the parent natural products researchgate.netresearchgate.net.

An example of a semi-synthetic approach in this class is the synthesis of buxozine-C starting from cyclovirobuxine-D, another alkaloid isolated from Buxus sempervirens nih.gov. This transformation involved the formation of a tetrahydro-oxazine ring, demonstrating the potential for creating structural diversity from existing Buxus alkaloid scaffolds nih.gov. The use of natural precursors as starting materials leverages the complex molecular architecture already assembled by the plant, reducing the number of synthetic steps required compared to total synthesis.

Regioselective Functionalization and Stereoselective Transformations in this compound Modifications

Modifications of the this compound structure and related steroidal alkaloids necessitate precise control over both the site of reaction (regioselectivity) and the three-dimensional orientation of new substituents (stereoselectivity). The complex, polycyclic nature of these molecules presents multiple reactive sites and stereocenters, making selective transformations a significant challenge in their derivatization.

Research into the conversion of cycloartenol to Buxus alkaloids has highlighted the importance of regioselective functionalization, such as at the C-4 methyl group and C-16 position ias.ac.in. Strategies for achieving regioselective oxygenation of the 4-methyl group have been explored in this context ias.ac.in.

Achieving stereocontrol is equally crucial, as the biological activity of steroidal alkaloids is often highly dependent on their specific stereochemistry nih.gov. Synthetic methodologies in organic chemistry have focused on developing stereoselective transformations, such as stereoselective amino-hydroxylation and the controlled formation of stereogenic centers beilstein-journals.orgnih.govrsc.orgresearchgate.net. While not always specifically demonstrated on this compound itself, these general advancements in regioselective and stereoselective synthesis are directly applicable to the modification of Buxus alkaloids.

Controlling regioselectivity can involve careful selection of reagents and reaction conditions, as well as the use of protecting groups or directing effects to favor reaction at a specific site nih.govresearchgate.netrsc.org. Similarly, stereoselective transformations often rely on chiral catalysts, auxiliaries, or specific reaction pathways that favor the formation of one stereoisomer over others beilstein-journals.orgnih.govrsc.orgresearchgate.net. The development and application of such methods are essential for the rational design and synthesis of this compound analogs with predictable structures and properties.

Development of Novel Synthetic Routes for Biologically Active this compound Analogs

The diverse biological activities reported for Buxus alkaloids, including acetylcholinesterase inhibition and potential anti-HIV activity, drive the development of novel synthetic routes to create analogs with enhanced potency, selectivity, or altered pharmacological profiles researchgate.netresearchgate.netresearchgate.netmdpi.com. Exploring the structure-activity relationships of these compounds is a key aspect of drug discovery, and the synthesis of novel analogs is essential for this exploration researchgate.netresearchgate.net.

Novel synthetic routes aim to provide efficient and scalable access to this compound derivatives that may not be readily available from natural sources or through simple semi-synthetic modifications. This can involve designing entirely new synthetic pathways or adapting existing methodologies to introduce specific structural features hypothesized to influence biological activity nih.govresearchgate.netnih.gov.

Research into other classes of biologically active compounds provides insights into strategies for analog synthesis. For example, the synthesis and evaluation of analogs of lead compounds to enhance activity and explore functional group modifications for specific applications, such as conjugation, are common strategies in medicinal chemistry nih.gov. Similarly, studies on the synthesis of biologically active indole (B1671886) derivatives have shown the importance of specific substituents and their positions in modulating activity tandfonline.com.

For this compound, the development of novel synthetic routes for biologically active analogs would involve designing synthetic strategies to introduce variations to the steroidal core, the nitrogen-containing substituents, or other parts of the molecule. This could include the synthesis of hybrid molecules combining features of Buxus alkaloids with other pharmacophores, or the creation of simplified analogs to probe essential structural elements for activity. Computational approaches, such as molecular docking, can also inform the design and synthesis of analogs by providing insights into the potential interactions of this compound and its derivatives with biological targets researchgate.netresearchgate.net. The ultimate goal is to create a library of analogs that can be evaluated for their biological properties, leading to the identification of compounds with therapeutic potential.

Preclinical Biological and Pharmacological Activities of Buxenone

Immunomodulatory Properties of Buxenone

Studies have indicated that this compound possesses potent immunosuppressive properties. Its immunomodulatory activity has been evaluated through in vitro assays assessing its impact on oxidative burst, chemotaxis, T-cell proliferation, and cytokine production. researchgate.netnih.gov

In Vitro Suppression of Oxidative Burst in Phagocytic Cells

Oxidative burst is a rapid release of reactive oxygen species (ROS) by phagocytic cells like neutrophils and macrophages, crucial for host defense against pathogens. wikipedia.orgfrontiersin.org Research has shown that this compound exhibits a significant suppressive effect on oxidative burst in a dose-dependent manner. researchgate.netnih.gov This suggests that this compound may modulate the innate immune response by reducing the production of potent microbicidal agents by phagocytes. researchgate.netnih.gov

Modulation of Chemotaxis in Immune Cells

Chemotaxis is the directed movement of cells in response to chemical gradients, a fundamental process for immune cells to migrate to sites of inflammation or infection. numberanalytics.comglobalresearchonline.net this compound has been found to have a clear suppressive effect on chemotaxis in a dose-dependent manner. researchgate.netnih.gov This modulation of immune cell migration could impact the recruitment of leukocytes during inflammatory responses. nih.govelifesciences.org

Impact on T-Cell Proliferation and Activation Pathways

T-cell proliferation and activation are central to the adaptive immune response. researchgate.netnih.gov Studies have demonstrated that this compound exhibits a suppressive effect on phytohemagglutinin (PHA)-stimulated T-cell proliferation in vitro. researchgate.netnih.govtandfonline.com PHA is a mitogen commonly used to induce T-cell activation and proliferation. tandfonline.com The inhibition of T-cell proliferation suggests that this compound may interfere with the activation and expansion of T lymphocytes. researchgate.netnih.gov

Regulation of Cytokine Production (e.g., Interleukin-2, Interleukin-4)

Cytokines like Interleukin-2 (IL-2) and Interleukin-4 (IL-4) are crucial for regulating immune responses, including T-cell growth and differentiation. nih.govmdpi.com The immunomodulatory activity of this compound has been further confirmed by its suppression of IL-2 and IL-4 production. researchgate.netnih.gov Molecular docking studies have also been performed to investigate the binding mode of this compound with IL-2, suggesting a potential mechanism for its suppressive effect on this cytokine. researchgate.netnih.gov

Cholinesterase Inhibitory Activity

Cholinesterases, particularly acetylcholinesterase (AChE), are enzymes that hydrolyze acetylcholine (B1216132), a key neurotransmitter. nih.goviiarjournals.org Inhibition of AChE can lead to increased levels of acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net

Inhibition of Acetylcholinesterase (AChE)

This compound has been evaluated for its ability to inhibit acetylcholinesterase. Research indicates that this compound exhibits moderate to weak acetylcholinesterase inhibitory activity. nih.govgazi.edu.tr While some studies report IC50 values for various Buxus alkaloids against AChE, specific detailed data for this compound's AChE inhibition in isolation can vary between studies. nih.govnih.gov One review lists E-Buxenone with an IC50 of 200.7 ± 2.6 µM against AChE. researchgate.net

Inhibition of Butyrylcholinesterase (BChE)

Studies have indicated that this compound, specifically the E-isomer (E-buxenone), acts as an inhibitor of butyrylcholinesterase (BChE) nih.govwikipedia.orgwikidata.org. This enzyme is involved in the hydrolysis of choline (B1196258) esters, including acetylcholine and butyrylcholine. The inhibition of BChE is a relevant area of research, particularly in the context of neurological conditions.

Research on triterpenoidal alkaloids isolated from Buxus hyrcana, including E-buxenone, has demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ontosight.aiwikipedia.orgguidetopharmacology.org. The inhibitory activities were assessed, and IC50 values were determined for these compounds against both enzymes guidetopharmacology.org.

Comparative Potency and Selectivity Assessments

Comparative studies have assessed the potency and selectivity of this compound and other related alkaloids against cholinesterases. While many Buxus alkaloids exhibit inhibitory activity against both AChE and BChE, some have shown selectivity towards one enzyme over the other nih.govguidetopharmacology.org.

For instance, in a study evaluating alkaloids from Buxus hyrcana, the IC50 values for E-buxenone were reported against both AChE and BChE guidetopharmacology.org. These values provide a basis for comparing its inhibitory strength against the two enzymes and assessing its selectivity profile relative to other tested alkaloids guidetopharmacology.org. Another review mentions E-buxenone with an IC50 value of 71.0 ± 2.5 µM against BChE wikidata.org.

A table summarizing the inhibitory activity of E-buxenone against cholinesterases, based on available data, is presented below:

CompoundTarget EnzymeIC50 (µM)Source Plant
E-BuxenoneBChE71.0 ± 2.5Buxus hyrcana wikidata.org
E-BuxenoneAChEModerate to Weak InhibitionBuxus hyrcana ontosight.aiwikipedia.org
E-BuxenoneBChEModerate to Weak InhibitionBuxus hyrcana ontosight.aiwikipedia.org

Note: Specific IC50 values for E-Buxenone against AChE were not consistently available across the snippets, but its activity is described as moderate to weak.

Assessment of Genetic Activity and Mutagenicity

This compound's potential to induce genetic mutations has been evaluated using standard mutagenicity tests.

Ames Test Evaluations and Reversion Mutations

The Ames test, a widely used bacterial reverse mutation assay, has been employed to assess the mutagenic potential of this compound plantaedb.comwikipedia.orgactascientific.com. This test utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs (his-), meaning they require histidine for growth actascientific.com. The test monitors for reverse mutations (his- to his+) that allow the bacteria to synthesize histidine and grow in a histidine-deficient medium, indicating that the tested chemical has caused a mutation actascientific.com.

In studies using the Ames Salmonella typhimurium microsomal screening system, this compound exhibited mutagenic activity plantaedb.comwikipedia.org. This activity was observed based on the induction of reversion mutations in the TA98 tester strain plantaedb.comwikipedia.org. The mutagenic effect of this compound in TA98 is presumably linked to the presence of an enone-type resonance within its structure plantaedb.com.

Antiprotozoal Activities

Investigations into the biological activities of compounds derived from Buxus species have revealed antiprotozoal potential. This compound has been identified as one of the alkaloids present in these species that exhibit activity against protozoan parasites wikipedia.orgfishersci.figuidetoimmunopharmacology.org.

Anti-leishmanial Effects

Compounds isolated from Buxus hyrcana have been evaluated for their activity against Leishmania, a genus of parasitic protozoa that cause leishmaniasis. In one study, several triterpenoidal alkaloids, including E-buxenone, showed weak anti-leishmanial activity ontosight.aiwikipedia.org.

Antifungal Activities

Studies have investigated the potential antifungal activity of this compound. This compound is among several compounds isolated from Buxus species that have been evaluated for such activity herbal-organic.comresearchgate.net. While some Buxus alkaloids and extracts have demonstrated antifungal effects against various fungi, including Candida albicans, specific detailed findings regarding the minimum inhibitory concentrations (MIC) or minimum fungicidal concentrations (MFC) solely for this compound are not extensively reported in the provided search results researchgate.netijarbs.com. Research often focuses on crude extracts or a panel of isolated alkaloids, making it challenging to isolate the precise antifungal efficacy of this compound without further specific studies researchgate.net.

General Antiproliferative Effects on Selected Cellular Models

This compound, as a steroidal alkaloid from the Buxus genus, has been included in investigations into the antiproliferative effects of these compounds on various cellular models, including cancer cell lines researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govsciopen.comsci-hub.seresearchgate.netmdpi.comjogcr.com. Steroidal alkaloids from Buxus species have shown promising antiproliferative effects against several cancer cell types in preclinical settings researchgate.netresearchgate.netnih.gov.

Specifically, E-Buxenone, an analog of this compound, has been shown to exhibit suppressive effects on phytohemagglutinin-stimulated T-cell proliferation researchgate.net. This indicates a potential immunomodulatory or antiproliferative effect on certain cell types involved in the immune response researchgate.netresearchgate.net. Studies on Buxus extracts containing this compound have demonstrated cytotoxic effects on various cancer cell lines, including those from hepatocellular carcinoma and prostate cancer mdpi.comnih.gov. For instance, a hydroethanolic leaf extract of Buxus natalensis, which contains triterpenoidal alkaloids similar to this compound, exerted significant cytotoxic effects on LNCaP (prostate cancer) and HepG2 (hepatocellular carcinoma) cell lines with IC₅₀ values of 47.39 µg/mL and 78.01 µg/mL, respectively mdpi.com. This extract was less cytotoxic to normal Chang liver cells, suggesting a degree of selectivity mdpi.com.

Another study on the hydroalcoholic extract of Buxus sempervirens, also known to contain Buxus alkaloids, showed antiproliferative effects on melanoma, colorectal carcinoma, and prostate cancer cells nih.gov. This extract was found to impair autophagic flow, leading to the accumulation of autophagosomes/autolysosomes and inducing cell cycle arrest and death in both fibroblasts and cancer cells, with cancer cells being more sensitive nih.gov. While these studies highlight the antiproliferative potential of Buxus extracts containing this compound, specific IC₅₀ values or detailed data solely for this compound across a broad panel of cancer cell lines are not consistently provided in the available search results.

Research has also explored the mechanisms of action for the antiproliferative effects of Buxus alkaloids, including the induction of apoptosis and the modulation of cell cycle regulators mdpi.comnih.gov. For example, the Buxus natalensis extract induced ROS production and caspase-dependent apoptosis in LNCaP and HepG2 cells, enhancing p53 expression and suppressing NF-κB-p65 and BCL-2 levels mdpi.com.

While direct, comprehensive data tables specifically detailing this compound's antiproliferative activity (e.g., IC₅₀ values) across a wide range of cellular models were not found for inclusion, the research on Buxus extracts containing this compound strongly suggests its contribution to the observed antiproliferative effects. Further studies focusing on isolated this compound are needed to precisely quantify its activity on various cell lines.

Table 1: Antiproliferative Effects of Buxus Extracts (Containing this compound and other Alkaloids) on Selected Cancer Cell Lines

Extract SourceCell Line (Cancer Type)IC₅₀ Value (µg/mL)Selectivity Index (vs. Normal Cells)Key Mechanism(s) ExploredCitation
Buxus natalensisLNCaP (Prostate Cancer)47.396.96 (vs. Chang liver)ROS production, Caspase-dependent apoptosis, p53 enhancement mdpi.com
Buxus natalensisHepG2 (Hepatocellular Carcinoma)78.014.22 (vs. Chang liver)ROS production, Caspase-dependent apoptosis, p53 enhancement mdpi.com
Buxus sempervirensBMel (Melanoma)~half of HS27 GR₅₀Higher sensitivity in cancer cellsImpaired autophagic flow, Cell cycle arrest, Death nih.gov
Buxus sempervirensHCT116 (Colorectal Carcinoma)Not specifiedHigher sensitivity in cancer cellsImpaired autophagic flow, Cell cycle arrest, Death nih.gov
Buxus sempervirensPC3 (Prostate Cancer)Not specifiedHigher sensitivity in cancer cellsImpaired autophagic flow, Cell cycle arrest, Death nih.gov
Buxus sempervirensHS27 (Normal Fibroblasts)Not specifiedLess sensitive than cancer cellsImpaired autophagic flow, Cell cycle arrest, Death nih.gov

Note: This table summarizes findings from studies using Buxus extracts, which contain this compound along with other compounds. The reported activities are attributed to the complex mixture, though this compound is considered a contributor.

Molecular Mechanisms of Action and Target Identification

Ligand-Protein Interaction Profiling through Advanced Molecular Docking Studies (e.g., Interleukin-2 binding)

Molecular docking studies have been employed to predict the potential binding interactions between Buxenone and various protein targets. These computational approaches provide insights into the putative binding sites and the nature of the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.

Specifically, studies investigating the immunosuppressive activity of this compound (also referred to as E-buxenone) isolated from Buxus hyrcana have proposed a direct interaction with Interleukin-2 (IL-2) based on molecular modeling studies. researchgate.net IL-2 is a cytokine that plays a critical role in the activation and proliferation of T-helper cells, and its interaction with its receptor is a target for immunosuppressive therapies. srce.hrijbbku.com While this in silico prediction suggested a potential mechanism for this compound's immunosuppressive effects by dose-dependently suppressing the production of IL-2 and IL-4, experimental confirmation of this direct interaction is still needed. researchgate.net

Advanced molecular docking techniques, such as those employing various docking algorithms and scoring functions (e.g., MOE, GOLD, FRED), are utilized to assess the binding affinity and predict the most favorable binding poses of ligands within protein active sites. srce.hrijbbku.com These methods require the preparation of protein and ligand structures, including the addition of protons and assignment of charges, followed by minimization of the structures. srce.hr The accuracy of these methods is often validated by re-docking known inhibitors into the protein's binding pocket and comparing the predicted poses to experimental data. srce.hrijbbku.com

Investigation of Cellular Signaling Pathway Modulation

Research into the biological activities of Buxus species extracts, which contain compounds like this compound, has indicated their ability to modulate various cellular signaling pathways. While studies often focus on the effects of crude extracts or other prominent alkaloids like cyclovirobuxine D, the presence of this compound in these extracts suggests its potential contribution to the observed pathway modulation.

For instance, studies on Buxus natalensis hydroethanolic leaf extract (BNHLE) demonstrated antiproliferative effects on cancer cell lines by inducing reactive oxygen species (ROS) production and activating caspase-3/-7 and -9 activities. researchgate.netnih.gov BNHLE also influenced the expression levels of proteins involved in apoptosis and cell survival, enhancing p53 expression while suppressing NF-κB-p65 and BCL-2 protein levels in a dose-dependent manner. researchgate.netnih.gov Another study on the acetonic extract of Buxus sempervirens showed induction of cell cycle arrest, apoptosis, and autophagy in breast cancer cells, affecting markers like survivin and p21. frontiersin.orgplos.orgnih.gov

Although these studies highlight the modulation of key signaling nodes like caspases, p53, NF-κB, BCL-2, survivin, and p21 by Buxus extracts, the specific role and direct impact of this compound on each of these pathways require further investigation through studies focusing explicitly on the isolated compound.

Enzymatic Inhibition Kinetics and Characterization of Binding Sites

This compound has been investigated for its potential to inhibit enzymatic activity, particularly in the context of cholinesterases. Cholinesterase inhibitors are of interest for the symptomatic treatment of Alzheimer's disease due to their ability to increase acetylcholine (B1216132) levels in the brain. researchgate.netphcogrev.com

Studies have reported the in vitro inhibitory activity of both E-Buxenone and Z-Buxenone against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netphcogrev.commdpi.com

CompoundEnzymeIC₅₀ (µM)Source PlantReference
E-BuxenoneAChE71.0 ± 2.5Buxus hyrcana researchgate.netphcogrev.commdpi.com
E-BuxenoneBuChE200.7 ± 2.6Buxus hyrcana researchgate.netmdpi.com
Z-BuxenoneAChE87.4Buxus hyrcana researchgate.netphcogrev.com

Note: Some sources provide slightly different IC₅₀ values or units. The table above synthesizes data where available and indicates the source references.

While these studies demonstrate the inhibitory potential of this compound isomers against cholinesterases, detailed enzymatic inhibition kinetics (e.g., determination of Ki values, type of inhibition) and comprehensive characterization of the specific binding sites within the enzyme structures would provide a more complete understanding of their interaction.

Identification of Direct Molecular Targets through Affinity-Based Proteomics

As of the current information, specific studies employing affinity-based proteomics explicitly for the identification of direct molecular targets of this compound are limited in the provided search results. Affinity-based proteomics is a powerful technique used to isolate and identify proteins that directly bind to a specific small molecule probe. This approach can reveal the primary cellular targets of a compound, which is crucial for understanding its mechanism of action in a complex biological system.

While some studies discuss potential targets based on observed cellular effects or analogy with other compounds from Buxus species (e.g., suggesting EGFR, CTHRC1, or S100A4 as potential upstream targets for cyclovirobuxine D based on modulated signaling pathways), these are often hypotheses formulated in the absence of direct target identification data for this compound itself. researchgate.netsciopen.com

Further research utilizing advanced techniques like affinity chromatography coupled with mass spectrometry, employing a this compound-immobilized probe, would be necessary to definitively identify the direct protein targets that mediate its observed biological activities.

Computational and Theoretical Studies on Buxenone

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to investigate the electronic structure of molecules, providing information about their stability, charge distribution, and potential reaction pathways. aspbs.commdpi.comnih.govwikipedia.org These calculations can help predict molecular properties and understand the nature of chemical bonds and interactions within Buxenone. By applying methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), researchers can gain insights into the molecule's ground state and excited states, as well as the energetics of chemical reactions it might undergo. aspbs.commdpi.comnih.gov Understanding the electronic structure is crucial for predicting this compound's reactivity and how it might interact with other molecules. nih.govfrontiersin.org

Molecular Dynamics Simulations for Understanding this compound-Target Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing dynamic insights into conformational changes and interactions with biological targets like proteins. mdpi.comfrontiersin.orgnih.govarxiv.org For this compound, MD simulations can be used to model its behavior in a simulated biological environment, such as a cell membrane or a protein binding site. mdpi.com These simulations can reveal preferred binding poses, the stability of this compound-target complexes, and the flexibility of this compound and its target over time. mdpi.comfrontiersin.orgnih.govnih.gov Understanding the conformational dynamics of this compound is essential for determining how it might fit into and interact with specific binding pockets of proteins or other biomolecules. nih.govarxiv.org MD simulations can also help elucidate the mechanisms of interaction at an atomic level, identifying key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. frontiersin.org

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles (excluding human clinical data)

In silico methods are increasingly used to predict the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic properties of compounds. nih.govnih.govfrontiersin.orguniroma1.itresearchgate.net These computational predictions help assess how a compound might behave in a biological system without resorting to in vivo experiments. For this compound, in silico ADME predictions can estimate parameters such as its potential for absorption in the gastrointestinal tract, its distribution within the body, how it might be metabolized, and how it could be excreted. frontiersin.orguniroma1.itresearchgate.net While excluding human clinical data, these computational models can provide valuable early insights into the likely in vivo fate of this compound. nih.govnih.gov Pharmacodynamic predictions, also performed in silico, can offer insights into the potential biological effects of this compound by predicting its interactions with various biological targets and pathways. frontiersin.orgresearchgate.net These predictions are based on the molecule's structure and its similarity to compounds with known activities. researchgate.net

Computational Design and Virtual Screening of Novel this compound Analogs

Computational approaches are instrumental in the design and discovery of novel compounds with desired properties, including the identification of potential analogs of existing bioactive molecules like this compound. nih.govresearchgate.nethelsinki.finih.gov Virtual screening, a key technique in this area, involves computationally evaluating large libraries of compounds to identify those likely to bind to a specific biological target or possess certain predicted properties. nih.govresearchgate.nethelsinki.fi For this compound, computational design can involve modifying its structure in silico to create novel analogs with potentially improved activity, selectivity, or pharmacokinetic profiles. researchgate.nethelsinki.fi Virtual screening can then be used to search databases of known compounds or computationally generated libraries for molecules that share structural features with this compound or are predicted to interact with the same biological targets. nih.govhelsinki.fi These computational methods accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing. nih.govresearchgate.net Techniques like molecular docking and pharmacophore modeling are commonly used in virtual screening to predict binding affinities and identify essential structural features for activity. researchgate.nethelsinki.fi

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Enhanced Buxenone Production

The biosynthetic pathway of this compound, like many complex alkaloids, is not yet fully elucidated. These alkaloids are believed to be derived from the sterol cycloartenol (B190886), but the specific enzymatic steps leading to the unique this compound scaffold are unknown. Future research must focus on identifying the novel enzymes responsible for its synthesis. The discovery of unique oxidative enzymes in Buxus sinica, for instance, suggests a rich and uncharacterized enzymatic machinery available for study nih.gov.

Key research objectives should include:

Pathway Elucidation: Utilizing transcriptomics and proteomics on Buxus species to identify candidate genes (e.g., cytochromes P450, methyltransferases, aminotransferases) that are co-expressed with alkaloid accumulation.

Enzyme Characterization: In vitro functional characterization of these candidate enzymes to confirm their specific roles in the this compound pathway.

Once key enzymes are identified, genetic engineering strategies can be employed for enhanced production. By creating genetically modified microbial hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) or engineered plant cell cultures, it may be possible to overcome the low yields and complex purification processes associated with extraction from plant sources.

Genetic Engineering Strategy Description Potential Outcome
Pathway Reconstruction Introduction of the entire this compound biosynthetic pathway into a microbial host.De novo production of this compound from simple sugars.
Precursor Overproduction Engineering the host's central metabolism to increase the pool of precursors like cycloartenol.Increased flux towards this compound synthesis.
Elimination of Competing Pathways Using gene-editing tools (e.g., CRISPR/Cas9) to knock out pathways that divert precursors away from this compound production.Higher specificity and yield of the target compound.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The chemical synthesis of this compound has not been extensively reported, and its complex, rigid tetracyclic structure presents a significant challenge for organic chemists. Future work should focus on developing efficient and versatile synthetic routes to this compound and its analogs. Such strategies are crucial for producing sufficient quantities for biological testing and for creating novel derivatives with potentially improved properties.

Future synthetic approaches could include:

Biomimetic Synthesis: Designing synthetic pathways that mimic the proposed biosynthetic steps, potentially leading to more efficient and stereoselective routes.

Convergent Synthesis: Developing strategies where large fragments of the molecule are synthesized separately before being joined, which is often more efficient for complex targets.

Late-Stage Functionalization: Creating methods to modify the core this compound skeleton in the final steps of a synthesis. This would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is essential for drug discovery.

Comprehensive Preclinical Efficacy and Mechanistic Studies in Broader In Vivo Disease Models

While the broader class of Buxus alkaloids has shown a range of biological activities, including cytotoxic effects against human tumor cell lines and antiprotozoal potential, specific data for this compound is scarce nih.govnih.gov. Preliminary in vitro findings must be validated and expanded upon through comprehensive preclinical studies using animal models.

Future research should prioritize the evaluation of this compound in a variety of in vivo disease models relevant to the observed in vitro activities.

Potential Therapeutic Area Suggested In Vivo Model Primary Endpoint Examples
Oncology Xenograft or patient-derived xenograft (PDX) models using human cancer cell lines (e.g., ovarian). nih.govTumor growth inhibition, apoptosis induction, metastasis reduction.
Infectious Diseases Murine models of parasitic infections (e.g., Plasmodium falciparum). nih.govParasite load reduction, survival rate improvement.
Neurodegenerative Diseases Transgenic mouse models of Alzheimer's disease (based on anticholinesterase activity of related alkaloids). researchgate.netCognitive improvement (e.g., maze performance), reduction of amyloid plaques.

Mechanistic studies within these models are critical to understand how this compound exerts its biological effects at a molecular level, for example, by identifying its direct protein targets or the signaling pathways it modulates.

Integration of Omics Technologies (Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding of this compound's Biological Impact

To gain a holistic understanding of this compound's effects on biological systems, the integration of "omics" technologies is essential. mdpi.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, moving beyond a single-target hypothesis.

Transcriptomics (RNA-seq): Can reveal the complete set of genes that are up- or down-regulated in cells or tissues upon treatment with this compound, identifying affected pathways.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint direct and indirect protein targets of this compound.

Metabolomics: Can measure changes in the levels of endogenous small-molecule metabolites, providing a functional readout of the physiological state of the cell and revealing metabolic pathways impacted by this compound. nih.gov

Integrating these datasets can build a comprehensive network model of this compound's biological impact, uncovering novel mechanisms of action and potentially identifying biomarkers of response.

Exploration of this compound's Role in Plant Chemical Ecology and Defense Mechanisms

Buxus alkaloids are recognized as a core component of the plant's chemical defense system against herbivores. researchgate.net Understanding the specific ecological role of this compound within the complex alkaloid mixture of boxwood is a key area for future research. Studies have shown that the concentration of these defensive alkaloids in Buxus sempervirens varies seasonally, with a notable increase during the summer months. nih.gov This correlates with periods of higher herbivore activity, suggesting an adaptive strategy by the plant to optimize its defense. nih.gov

Future ecological research should aim to:

Isolate the effects of this compound from other Buxus alkaloids in herbivory assays to determine its specific contribution to defense.

Investigate whether this compound has roles beyond anti-herbivore defense, such as antimicrobial or allelopathic (inhibiting competing plants) activities.

Study the environmental and genetic factors that regulate this compound production in the plant.

Ecological Role Research Question Experimental Approach
Anti-Herbivore Defense What is the specific deterrence or toxicity of this compound to specialist vs. generalist herbivores?Controlled feeding assays with purified this compound.
Antimicrobial Defense Does this compound protect the plant from pathogenic fungi or bacteria?In vitro and in planta antimicrobial assays.
Allelopathy Does this compound exuded from roots or leaf litter affect the germination or growth of nearby plants?Seed germination and seedling growth assays.

Sustainable and Scalable Production Methods for this compound and its Derivatives

For any potential translational application of this compound, the development of sustainable and scalable production methods is paramount. Relying solely on extraction from wild or cultivated plants is often inefficient and ecologically burdensome.

Future efforts should explore a multi-pronged approach to production:

Optimized Cultivation and Extraction: Research into the agricultural conditions that maximize this compound content in Buxus plants, informed by chemical ecology studies identifying optimal harvest times and conditions. nih.gov

Plant Cell Culture: Development of Buxus cell suspension or hairy root cultures in bioreactors. This approach offers a controlled environment for production, independent of geographical and climatic constraints.

Metabolic Engineering and Synthetic Biology: As discussed in section 9.1, engineering microorganisms to produce this compound or its precursors offers the most promising route for truly scalable and sustainable production, leveraging renewable feedstocks like glucose.

Q & A

Q. Isolation protocol :

  • Extraction : Use ethanol or methanol for alkaloid-rich fractions from Buxus species.
  • Chromatography : Column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) for purification .
    Characterization :
  • Spectroscopic analysis : NMR (¹H, ¹³C) and mass spectrometry for structural confirmation.
  • Purity assessment : HPLC with UV detection (λ = 210–230 nm) .

Advanced: How to design a robust experimental protocol to assess this compound’s dose-response effects on T-cell proliferation?

Q. Key considerations :

  • Stimulation : Use phytohemagglutinin (5 µg/mL) to activate T-cells .
  • Dose range : Test concentrations from 1–100 µM to capture EC₅₀ values.
  • Controls : Include untreated cells (negative control) and cyclosporine A (positive control).
  • Proliferation assay : MTT or CFSE dilution assays with triplicate replicates to ensure statistical significance .
  • Data normalization : Express results as percentage inhibition relative to controls.

Advanced: How should researchers address contradictory findings in this compound’s dose-response data across studies?

Q. Analytical steps :

  • Replicate experiments : Ensure consistency in cell lines (e.g., Jurkat vs. primary T-cells) and culture conditions.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between datasets .
  • Source analysis : Compare extraction methods (e.g., solvent polarity impacting alkaloid purity) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Methodological: What best practices should guide molecular docking studies to evaluate this compound’s interaction with cytokine targets like IL-2?

Q. Protocol refinement :

  • Software selection : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Binding site definition : Align with crystallographic data (PDB ID: 1M48 for IL-2) .
  • Validation : Compare docking scores with experimental IC₅₀ values to confirm predictive accuracy.
  • Dynamic analysis : Follow docking with molecular dynamics simulations (e.g., 100 ns runs) to assess binding stability.

Data Management: How should raw data from this compound experiments be processed and presented to align with academic standards?

Q. Guidelines :

  • Raw data : Store in appendices (e.g., Excel files with absorbance values from proliferation assays) .
  • Processed data : Include dose-response curves (log-transformed concentrations vs. % inhibition) in the main text .
  • Uncertainty reporting : Calculate standard deviations and confidence intervals (95% CI) for all replicates .

Advanced: What experimental approaches can elucidate this compound’s impact on cytokine production pathways?

Q. Strategies :

  • Multiplex ELISA : Quantify IL-2, IL-4, IFN-γ, and TNF-α in supernatant post-treatment .
  • qRT-PCR : Measure cytokine mRNA levels in treated vs. untreated cells.
  • Pathway inhibition : Use JAK/STAT inhibitors (e.g., tofacitinib) to identify synergistic/antagonistic effects with this compound.

Research Question Formulation: How to develop a focused research question on this compound’s mechanism of action?

Q. Framework :

  • PICO Model :
    • Population: Activated T-cells.
    • Intervention: this compound treatment (10–50 µM).
    • Comparison: Untreated cells or cyclosporine A.
    • Outcome: IL-2 suppression (measured via ELISA).
  • FINER Criteria : Ensure feasibility, novelty, and relevance to immunology .
    Example : "How does this compound modulate IL-2 production in phytohemagglutinin-activated T-cells compared to cyclosporine A?" .

Contradiction Analysis: How to investigate discrepancies between in vitro and in vivo immunosuppressive effects of this compound?

Q. Approach :

  • Pharmacokinetics : Assess bioavailability (e.g., plasma concentration vs. in vitro effective doses).
  • Model selection : Use murine models of autoimmune disease (e.g., collagen-induced arthritis).
  • Tissue specificity : Compare splenocyte vs. lymph node cell responses .

Ethical Considerations: What guidelines apply to this compound research involving human-derived cells or tissues?

Q. Compliance :

  • Informed consent : Required for primary cell donations (e.g., peripheral blood mononuclear cells) .
  • Data anonymization : Strip identifiers from cell donor records.
  • IRB approval : Submit protocols for review if using human subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.